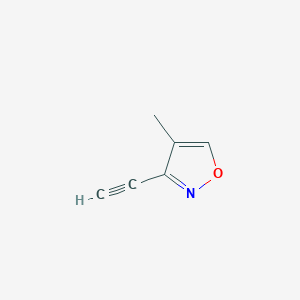

3-Ethynyl-4-methyl-1,2-oxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

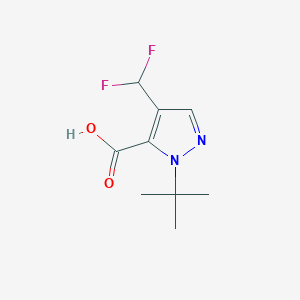

3-Ethynyl-4-methyl-1,2-oxazole is a chemical compound with the molecular formula C6H5NO . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Synthesis Analysis

The synthesis of oxazoles, including 3-Ethynyl-4-methyl-1,2-oxazole, is a complex and intriguing branch of organic chemistry . The Van Leusen Oxazole Synthesis is one of the methods used for the synthesis of oxazoles .Molecular Structure Analysis

Oxazoles, including 3-Ethynyl-4-methyl-1,2-oxazole, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis

The chemistry of oxazoles is of equal interest for its theoretical implications, for the diversity of its synthetic procedures, and for the physiological and industrial significance of heterocycles .科学的研究の応用

Coordination Chemistry

Oxazole derivatives are extensively utilized in coordination chemistry, particularly as ligands in transition metal-catalyzed asymmetric syntheses. Their versatility and ease of synthesis from readily available precursors make them attractive for creating chiral centers near donor atoms (Gómez, Muller, & Rocamora, 1999).

Antibacterial Agents

Research into oxazolidinone antibacterial agents has highlighted the potential of 1,2,3-triazole as a substitute for traditional functionalities, leading to compounds with improved safety profiles and reduced activity against monoamine oxidase A, underscoring the promise of oxazole derivatives in developing safer antibacterials (Reck et al., 2005).

Click Chemistry

Click chemistry, leveraging simple and reliable chemical transformations, finds applications in drug discovery, with the copper-catalyzed formation of 1,2,3-triazoles from azides and terminal acetylenes being particularly notable. This reaction is prized for its reliability, specificity, and biocompatibility (Kolb & Sharpless, 2003).

Gold Catalysis

Oxazole derivatives are synthesized from propargylcarboxamides under mild conditions through gold catalysis, illustrating the method's efficiency and the potential for creating oxazole compounds under gentle reaction conditions (Hashmi, Weyrauch, Frey, & Bats, 2004).

Corrosion Inhibition

Novel triazole derivatives have demonstrated significant potential as anticorrosion agents for mild steel in acidic environments, showcasing the applicability of oxazole compounds in materials science and engineering (Rahmani et al., 2019).

Anticancer Research

Oxazole-based compounds have been identified as significant targets for anticancer research due to their structural and chemical diversity, which enables various interactions with enzymes and receptors. This highlights the potential of oxazole derivatives in the discovery of new drugs for cancer treatment (Chiacchio et al., 2020).

Photo-Oxidation Studies

Oxazole and its derivatives' interactions with singlet oxygen have been investigated, revealing their unique physicochemical properties and reactions that contribute to their roles in medicinal and natural species (Zeinali, Oluwoye, Altarawneh, & Dlugogorski, 2020).

Safety And Hazards

将来の方向性

Oxazole derivatives have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They have a wide spectrum of biological activities which drew the attention of researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities .

特性

IUPAC Name |

3-ethynyl-4-methyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO/c1-3-6-5(2)4-8-7-6/h1,4H,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQJFJRGHFMXNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CON=C1C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethynyl-4-methyl-1,2-oxazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Cyclohexyl-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2877519.png)

![Ethyl 4-((4-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2877523.png)

![2-(4-Methoxyphenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2877524.png)

![N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N,N-dimethylamine](/img/structure/B2877530.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2877532.png)